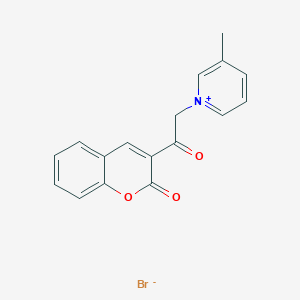
3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide” is a complex organic compound. It contains a pyridinium ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a chromen ring, which is a fused ring system incorporating a benzene ring and a pyran ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-(bromoacetyl)coumarin derivatives have been synthesized and used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems . An eco-friendly approach to access related compounds was carried out without using any catalyst through the reaction of 3-(bromoacetyl)coumarin with 3-oxopropanamide in ethanol under heating .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring systems. The 1H-imidazole ring is twisted from the 2H-chromen plane . More detailed structural analysis would require advanced techniques such as NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions of similar compounds, such as 3-(bromoacetyl)coumarins, have been studied extensively. They are used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
科学的研究の応用
Ruthenium Complexes for Catalysis
Ruthenium complexes with N-heterocyclic carbene pincer ligands, closely related in structure to the compound , have been prepared and studied for their catalytic properties. These complexes exhibit activity in the reduction of ketones and aldehydes under transfer hydrogenation conditions, showcasing their potential in catalytic applications (Mejuto et al., 2015).
Synthesis and Reaction Studies
Research on ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates demonstrates the reactivity of compounds with a 2-oxo-2H-chromen structure, leading to the formation of various products depending on the reaction conditions. This work underscores the potential of such compounds in synthetic organic chemistry, providing pathways to novel molecules (Vetyugova et al., 2018).
Fluorescence Probes for Cellular Imaging
Two-photon fluorescence probes based on diethylaminecoumarin skeletons, similar in structure to the target compound, have been developed for mitochondria imaging and detection of sulfite/bisulfite in living cells. These probes demonstrate high sensitivity, selectivity, excellent cell permeability, and negligible cytotoxicity, making them valuable tools in biomedical research (Wang et al., 2019).
Antimicrobial and Antioxidant Activities
Novel 3-(2-oxo-2H-chromen-3-yl) derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antioxidant activities. This research indicates the potential of chromen-based compounds in developing new therapeutic agents with antimicrobial and antioxidant properties (Mahmoodi & Ghodsi, 2017).
将来の方向性
The future directions for research on this compound could include further investigation into its synthesis methods, exploring its potential biological applications, and studying its physical and chemical properties in more detail. Given the wide range of biological activities discovered amongst coumarin derivatives , there is potential for this compound to be used in various therapeutic applications.
特性
IUPAC Name |
3-[2-(3-methylpyridin-1-ium-1-yl)acetyl]chromen-2-one;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14NO3.BrH/c1-12-5-4-8-18(10-12)11-15(19)14-9-13-6-2-3-7-16(13)21-17(14)20;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWENTRAVNDRYKC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)CC(=O)C2=CC3=CC=CC=C3OC2=O.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-1-(4-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2855267.png)

![3-(Difluoromethyl)-2-fluoro-N-[(4-prop-2-enoyl-1,4-oxazepan-2-yl)methyl]benzamide](/img/structure/B2855269.png)
![3-Benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2855270.png)
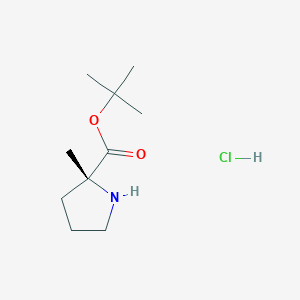
![ethyl [5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2855275.png)
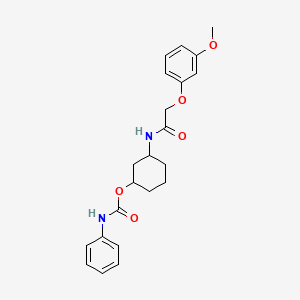
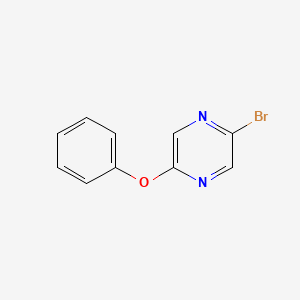
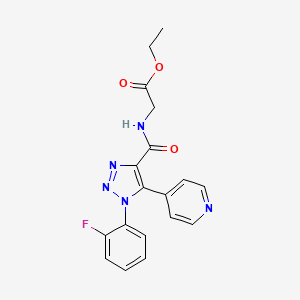
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2855282.png)
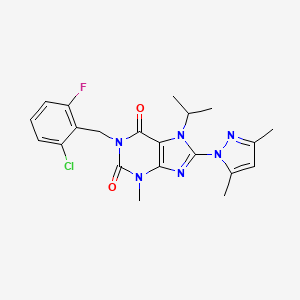
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2855286.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide](/img/structure/B2855289.png)